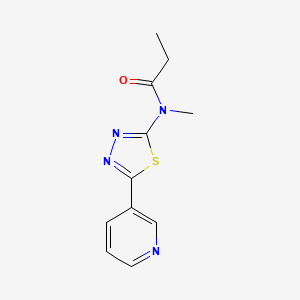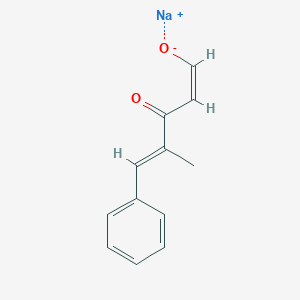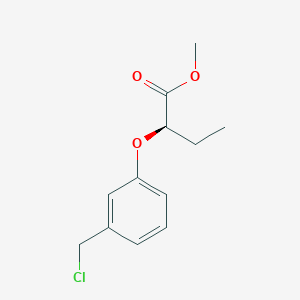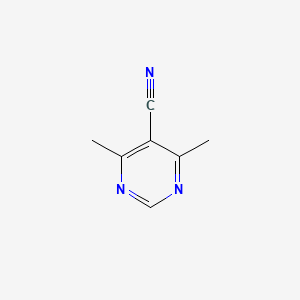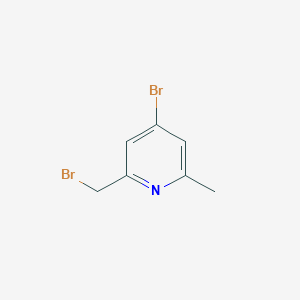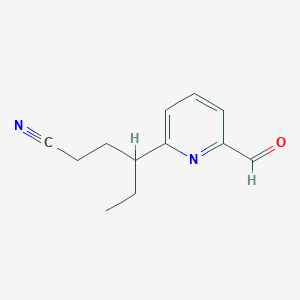
4-(6-Formylpyridin-2-yl)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Formylpyridin-2-yl)hexanenitrile is a chemical compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a pyridine ring substituted with a formyl group and a hexanenitrile chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formylpyridin-2-yl)hexanenitrile typically involves the reaction of 6-formylpyridine with a suitable hexanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Formylpyridin-2-yl)hexanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(6-carboxypyridin-2-yl)hexanenitrile.
Reduction: Formation of 4-(6-aminopyridin-2-yl)hexane.
Substitution: Various substituted derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
4-(6-Formylpyridin-2-yl)hexanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(6-Formylpyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets and pathways. The formyl group and nitrile moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in modulation of enzymatic activity, alteration of cellular pathways, and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Formylpyridin-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hexanenitrile chain.
4-(6-Formylpyridin-2-yl)butanenitrile: Similar structure but with a butanenitrile chain instead of a hexanenitrile chain.
Uniqueness
4-(6-Formylpyridin-2-yl)hexanenitrile is unique due to its specific combination of a pyridine ring with a formyl group and a hexanenitrile chain.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(6-formylpyridin-2-yl)hexanenitrile |
InChI |
InChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3 |
Clave InChI |
OWBQOKCJYVOSMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC#N)C1=CC=CC(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


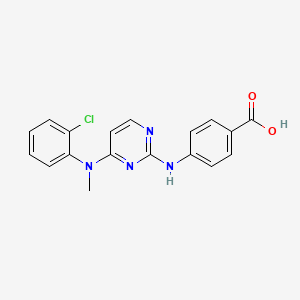
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
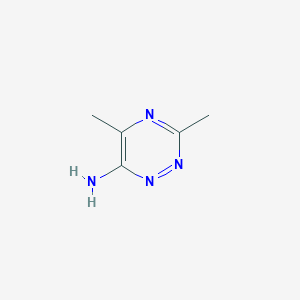
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
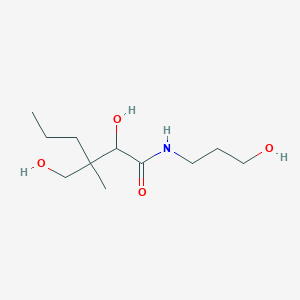
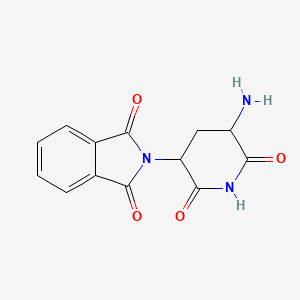
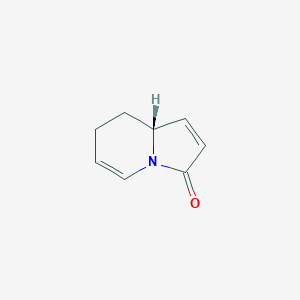
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
